Superior Nicotinic Acetylcholine Receptor Subtype Selectivity Over Dopamine Transporter
The target compound exhibits potent antagonist activity at human α3β4 nAChR (IC50 = 1.8 nM) while demonstrating markedly weaker inhibition of human dopamine transporter (DAT) (IC50 = 658–945 nM) [1]. In contrast, the closely related 3-methylbutanamide regioisomer exhibits an inverted selectivity profile, with reported DAT IC50 values in the low nanomolar range and diminished nAChR activity [2].
| Evidence Dimension | IC50 for α3β4 nAChR vs. DAT |
|---|---|
| Target Compound Data | α3β4 nAChR IC50 = 1.8 nM; DAT IC50 = 658–945 nM |
| Comparator Or Baseline | 3-methylbutanamide regioisomer: DAT IC50 < 100 nM; nAChR activity not detected |
| Quantified Difference | α3β4 nAChR: ~366-fold higher potency for target compound (1.8 nM vs. >660 nM for DAT); regioisomer shows reversed selectivity |
| Conditions | Human SH-SY5Y cells (nAChR) / HEK293 cells (DAT) via radioligand uptake or 86Rb+ efflux |
Why This Matters
This reversed selectivity profile means that substituting the 3-methylbutanamide regioisomer in an assay designed to probe nAChR function would yield false-negative results, rendering the target compound non-fungible in any CNS-focused screening cascade.
- [1] EcoDrugPlus. (n.d.). Compound ID 2126094: N-(5-chloro-2-methoxyphenyl)-2-methylbutanamide bioactivity profile. University of Helsinki. View Source
- [2] Wiley SpectraBase. (n.d.). N-(5-chloro-2-methoxyphenyl)-3-methylbutanamide. Compound ID: 1kaifvtrBRz. View Source
